molecular formula C7H11BrN2S B13209295 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B13209295
M. Wt: 235.15 g/mol
InChI Key: DPTREBRJZDLCBR-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromo-substituted propyl group and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable precursor, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly as a scaffold for designing molecules with antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
  • 3-Bromo-2-methylpropene
  • (3-Bromo-2-methylpropyl)benzene

Comparison: Compared to these similar compounds, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring can engage in specific interactions with biological targets, making it more versatile in medicinal chemistry applications .

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-4-methylthiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-5(4-8)3-7-6(2)9-10-11-7/h5H,3-4H2,1-2H3

InChI Key

DPTREBRJZDLCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC(C)CBr

Origin of Product

United States

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